![molecular formula C16H15Cl2N3OS2 B4114552 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide
Overview
Description
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in various research studies.
Mechanism of Action
The mechanism of action of 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide have been studied in various research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell proliferation and migration. Additionally, it has been shown to exhibit antibacterial activity by inhibiting bacterial growth and biofilm formation. Furthermore, it has been shown to exhibit antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide in lab experiments include its potential as an antitumor and antibacterial agent, as well as its antioxidant and anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide. One potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research could be conducted to better understand its mechanism of action and identify potential targets for drug development. Furthermore, research could be conducted to investigate its potential as an antibacterial agent for various types of infections. Finally, research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent for various conditions.
Scientific Research Applications
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential as an antibacterial agent, with promising results against both gram-positive and gram-negative bacteria. Furthermore, it has been investigated for its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(2,3-dichlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3OS2/c17-12-7-4-8-13(15(12)18)19-16(23)21-20-14(22)10-24-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFWFFOOWIGBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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